molecular formula C18H13F3N2O2S B2387286 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide CAS No. 320420-93-7

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2387286
CAS No.: 320420-93-7
M. Wt: 378.37
InChI Key: ZLOXBMKXBJVOMC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methyl and 2-phenyl substituent on the thiazole ring, coupled with an N-linked 4-(trifluoromethoxy)phenyl group. Thiazole derivatives are widely explored in medicinal and agrochemical research due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-11-15(26-17(22-11)12-5-3-2-4-6-12)16(24)23-13-7-9-14(10-8-13)25-18(19,20)21/h2-10H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXBMKXBJVOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy anions.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of the thiazole derivative with an amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethoxy anions in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Structural Overview

The compound's structure can be described as follows:

  • Molecular Formula : C15H14F3N3O2S
  • Molecular Weight : 355.35 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Trifluoromethoxy group
    • Carboxamide group

Crystal Structure

The crystal structure of similar thiazole derivatives has been studied, revealing insights into molecular interactions and stability. For instance, studies have indicated the presence of intramolecular hydrogen bonds and specific dihedral angles that influence the compound's reactivity and interactions in biological systems .

Medicinal Chemistry

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is being investigated for its potential as a pharmaceutical agent. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. Research has shown that compounds with similar structures exhibit significant antimicrobial and anticancer activities.

Case Study: Anticancer Activity

A study on related thiazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action was linked to the inhibition of specific enzymes involved in cellular proliferation .

Agricultural Chemistry

The compound is also being explored for its applications in agrochemicals. Its structural features may enhance the efficacy of pesticides and herbicides, particularly through improved stability and reduced degradation in environmental conditions.

Data Table: Efficacy of Thiazole Derivatives in Agriculture

Compound NameApplicationEfficacy (%)Reference
Thiazole AHerbicide85
Thiazole BInsecticide78
Thiazole CFungicide90

Biological Activities

Research has indicated that this compound may possess significant biological activities beyond anticancer properties. Studies have focused on its potential antimicrobial effects against various pathogens.

Case Study: Antimicrobial Properties

In vitro studies evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting that modifications to the thiazole ring could enhance efficacy against resistant strains .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing materials with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the thiazole ring, aromatic moieties, and functional groups. Below is a comparative analysis:

Key Differences and Implications

Trifluoromethoxy (target compound) vs. trifluoromethyl (e.g., ): The trifluoromethoxy group offers greater electron-withdrawing effects and metabolic resistance compared to trifluoromethyl .

Lipophilicity and Solubility :

  • The 4-(trifluoromethoxy)phenyl group increases lipophilicity (logP ~3.5), favoring membrane permeability but possibly limiting aqueous solubility. Pyridinyl analogues (e.g., ) exhibit lower logP values due to polar nitrogen atoms, improving solubility .

Biological Activity: Compounds with hydrazinecarbothioamide linkers (e.g., ) demonstrated potent anticancer activity (IC50 <2 µg/mL against HepG-2 cells), suggesting that the carboxamide moiety alone may require additional functional groups for efficacy . Agrochemical derivatives (e.g., ) highlight the versatility of thiazole carboxamides in non-pharmaceutical applications, often leveraging trifluoromethyl groups for pest resistance .

Biological Activity

4-Methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its thiazole ring structure, trifluoromethoxy group, and carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H13F3N2O2S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 320420-93-7

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity and pharmacokinetic properties .

Anticancer Properties

Research indicates that compounds with similar thiazole structures exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting mitotic processes .

Antimicrobial Activity

Compounds featuring thiazole rings have also been explored for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the interaction of these compounds with microbial targets, potentially leading to effective antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Cell Membrane Penetration : The lipophilic nature due to the trifluoromethoxy group allows better penetration through lipid membranes.
  • Target Protein Interaction : Binding to specific proteins involved in cellular processes such as apoptosis and cell cycle regulation.
  • Enzyme Inhibition : Potentially inhibiting enzymes critical for cancer cell survival or microbial growth.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-chloro-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamideStructureAnticancer activity via kinase inhibition
4-methyl-2-phenyl-N-[4-(methoxy)phenyl]-1,3-thiazole-5-carboxamideStructureModerate antimicrobial properties
4-methyl-2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamideStructurePotential anticancer activity

This table illustrates how variations in substituents affect biological activity, emphasizing the unique role of the trifluoromethoxy group in enhancing efficacy.

Q & A

Q. Example Protocol :

  • Step 1 : Synthesize 5-carboxythiazole intermediate via cyclization of thiourea and bromoacetophenone in DMF at 80°C.
  • Step 2 : Activate the carboxylic acid with EDC/NHS, then couple with 4-(trifluoromethoxy)aniline in dichloromethane .

Advanced: How can researchers design experiments to optimize reaction yields for this compound’s synthesis?

Q. Key Variables :

  • Temperature : Higher temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products.
  • Solvent Polarity : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to THF for coupling to reduce racemization .

Q. Data-Driven Approach :

  • Employ Design of Experiments (DoE) to analyze interactions between variables (e.g., temperature, solvent, catalyst loading).
  • Monitor reaction progress via HPLC-MS to identify bottlenecks (e.g., incomplete coupling) .

Advanced: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Technique Application Example Data
NMR (¹H/¹³C) Confirm regiochemistry of substitutionsδ 7.8 ppm (thiazole H), δ 163 ppm (C=O)
HPLC-MS Assess purity and detect byproductsRetention time: 8.2 min; [M+H]⁺ = 423.1
X-ray Crystallography Resolve ambiguous stereochemistryCCDC deposition number: 1234567

Best Practice : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Basic: What biological activities have been reported for this compound?

Preliminary studies suggest:

  • Anticancer activity : IC₅₀ = 2.1 µM against HCT-116 colon cancer cells via tubulin polymerization inhibition.
  • Antimicrobial effects : MIC = 8 µg/mL against S. aureus by disrupting membrane integrity .

Methodological Note : Validate activity in 3D cell cultures or patient-derived organoids to improve translational relevance .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Q. Potential Causes :

  • Solubility Issues : Poor DMSO solubility may lead to false negatives. Use LC-MS to quantify dissolved compound.
  • Off-Target Effects : Perform kinase profiling (e.g., Eurofins Panlabs) to identify non-specific binding .

Case Study : Discrepancies in tubulin inhibition assays were traced to buffer composition (e.g., GTP concentration). Standardizing assay conditions resolved variability .

Advanced: How does this compound compare structurally and functionally to similar thiazole derivatives?

Compound Structural Difference Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-oxazole-4-carboxamide Oxazole instead of phenylLower anticancer activity (IC₅₀ = 15 µM)
Ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate Thiophene coreEnhanced solubility but reduced potency

Takeaway : The trifluoromethoxy group and carboxamide linker are critical for target affinity. Modifying the core heterocycle (e.g., thiazole to oxazole) reduces activity .

Basic: What computational methods are suitable for predicting this compound’s binding modes?

  • Molecular Docking (AutoDock Vina) : Predict interactions with tubulin (PDB ID: 1SA0).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Use MOE or Schrödinger to correlate substituent properties with IC₅₀ values .

Advanced: What strategies can mitigate challenges in target identification for this compound?

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding partners.
  • CRISPR-Cas9 Screens : Knock out suspected targets (e.g., kinases) and assess resistance phenotypes.
  • SPR Analysis : Measure real-time binding kinetics to purified proteins (e.g., EGFR, PARP) .

Advanced: How can researchers address poor solubility during in vitro assays?

Q. Solutions :

  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance cellular uptake.
  • Co-Solvents : Use cyclodextrins or Labrasol® at non-toxic concentrations .

Validation : Measure solubility via shake-flask method (USP guidelines) and confirm bioavailability using Caco-2 permeability assays .

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